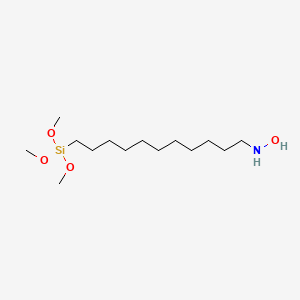
N-(11-trimethoxysilylundecyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(11-trimethoxysilylundecyl)hydroxylamine is a versatile organosilane compound with the molecular formula C14H33NO4Si. It is known for its ability to act as a coupling agent, enhancing adhesion between organic and inorganic materials. This compound is particularly valuable in surface modification and nanotechnology applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-trimethoxysilylundecyl)hydroxylamine typically involves the reaction of 11-bromoundecyltrimethoxysilane with hydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The general reaction scheme is as follows:
Reactants: 11-bromoundecyltrimethoxysilane and hydroxylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable anhydrous solvent.
Reaction Conditions: The reaction is typically performed at room temperature under a nitrogen atmosphere to avoid moisture.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and solvent flow rate, is common in large-scale production.
化学反応の分析
Types of Reactions
N-(11-trimethoxysilylundecyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Siloxane polymers or networks.
科学的研究の応用
N-(11-trimethoxysilylundecyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of N-(11-trimethoxysilylundecyl)hydroxylamine involves the formation of covalent bonds between the silane group and various substrates. The trimethoxysilane group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing adhesion and stability.
類似化合物との比較
Similar Compounds
- 11-(Aminooxy)undecyltrimethoxysilane
- 11-(Amino)undecyltrimethoxysilane
- 11-(Hydroxy)undecyltrimethoxysilane
Uniqueness
N-(11-trimethoxysilylundecyl)hydroxylamine is unique due to its hydroxylamine functional group, which provides additional reactivity compared to similar compounds. This allows for more versatile applications in surface modification and the synthesis of advanced materials.
特性
分子式 |
C14H33NO4Si |
|---|---|
分子量 |
307.50 g/mol |
IUPAC名 |
N-(11-trimethoxysilylundecyl)hydroxylamine |
InChI |
InChI=1S/C14H33NO4Si/c1-17-20(18-2,19-3)14-12-10-8-6-4-5-7-9-11-13-15-16/h15-16H,4-14H2,1-3H3 |
InChIキー |
MAMNVCYRYYOMCZ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCCCCCCCCCNO)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















